molecular formula C16H24O B8802312 5-Methoxy-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 22825-11-2

5-Methoxy-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8802312
CAS No.: 22825-11-2
M. Wt: 232.36 g/mol
InChI Key: ZHZCSOFYUGAJBH-UHFFFAOYSA-N
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Description

5-Methoxy-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C16H24O and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

22825-11-2

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

5-methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H24O/c1-11-9-12-14(13(10-11)17-6)16(4,5)8-7-15(12,2)3/h9-10H,7-8H2,1-6H3

InChI Key

ZHZCSOFYUGAJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(CCC2(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methylation. A solution of sodium hydroxide (38 g, 0.95 mol) in water (1 L) was added to a mixture of 1-hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (109 g, 0.5 mol), dimethyl sulfate (126 g, 1 mol) and Adogen 464* (21.6 g) in methylene dichloride (2 L). The reaction mixture was stirred vigorously at 25°-28° C. for 1 h, after which the organic layer was separated, combined with ammonium hydroxide solution (500 mL, 10%), and stirred vigorously at 20°-25° C. for 0.5 h. The organic layer was then separated and the washing procedure repeated, after which the organic layer was separated, washed with water (2×100 mL), then with brine (50 mL), and dried (Na2SO4). The solvent was removed by distillation and the residue was crystallized from hexane yielding 1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (95 g), mp 49°-50° C., GLC purity 99 %+. 1H-NMR (CDCl3) δ6.89 (1H, d, J=1.4 Hz), 6.63 (1H, d, J=1.4 Hz), 3.89 (3H, s), 2.41 (3H, s), 1.74 (4H, m), 1.48 (6H, s), 1.38 (6H, s). IR (KBr) 1273, 1257 cm-1, MS (m/e) 232 (M+, 16.9), 217 (100.0), 175.3 (19.6), 218.6 (16.0).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting material 1,1,4,4,7-pentamethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene was prepared as follows. First, a 500 flask was charged with 230 ml dichloromethane, 19 g TiCl4, and 18.3 g 2,5-dichloro-2,5-dimethylhexane, at 22° C. Next, 3-methyl anisole (12.2 g in 20 ml dichloromethane) was added dropwise over a period of an hour. After the addition was completed, the solution was heated to 35° C. and the temperature maintained for an additional 2.5 hours. The solution was then cooled to 5° C. and quenched with water. After transfer to a separatory funnel, the solution was washed with water, then twice with brine, dried over anhydrous sodium sulfate, and rotary evaporated to give a crude product (23.78 g) containing 79.4% (by area % GC) of 1,1,4,4,7-pentamethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two

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